molecular formula C13H14BNO3 B6330729 [2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid CAS No. 2096333-07-0

[2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid

Cat. No.: B6330729
CAS No.: 2096333-07-0
M. Wt: 243.07 g/mol
InChI Key: JKXCWLURXQKYOK-UHFFFAOYSA-N
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Description

[2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a methyl group at the 2-position, a pyridin-3-ylmethoxy group at the 5-position, and a boronic acid (-B(OH)₂) moiety. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable boronate esters and participate in C–C bond formation. Its structural complexity, combining aromatic and heterocyclic components, also makes it a candidate for biomedical applications, such as enzyme inhibition or drug design .

Properties

IUPAC Name

[2-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BNO3/c1-10-4-5-12(7-13(10)14(16)17)18-9-11-3-2-6-15-8-11/h2-8,16-17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXCWLURXQKYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OCC2=CN=CC=C2)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

Key Structural Variants

The reactivity and applications of aryl boronic acids are highly dependent on substituent patterns. Below is a comparison of structurally related compounds:

Compound Name Substituents Key Applications/Reactivity Reference
[2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid 2-CH₃, 5-(pyridin-3-ylmethoxy) Suzuki coupling; potential enzyme inhibition
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid 2-(phenoxymethyl), 4-(2-methoxyethyl) HDAC inhibition (IC₅₀ ~1 μM)
2-Methoxy-5-pyridylboronic acid 2-OCH₃, 5-pyridyl Cross-coupling with heteroaryl halides
(2-Methyl-5-(trifluoromethyl)phenyl)boronic acid 2-CH₃, 5-CF₃ Synthesis of meriolins (63–65% yield)
[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid 2-Cl, 5-(pyridin-3-ylmethoxy), 4-OCF₃ Pharmaceutical intermediate

Substituent Impact :

  • Electron-Donating Groups (e.g., -OCH₃, -CH₃) : Enhance stability and modulate reactivity in cross-coupling reactions. For example, 2-methoxy-5-pyridylboronic acid efficiently couples with dichloropyrimidines under Suzuki conditions .
  • Electron-Withdrawing Groups (e.g., -CF₃, -NO₂): Increase acidity of the boronic acid, accelerating transmetalation in catalytic cycles. The trifluoromethyl group in (2-methyl-5-(trifluoromethyl)phenyl)boronic acid improves yield in meriolin synthesis .
  • Heterocyclic Moieties (e.g., pyridin-3-ylmethoxy) : Introduce steric bulk and hydrogen-bonding capacity, critical for targeting enzymes or receptors. Pyridine-containing derivatives show promise in antifungal and hypoxia inhibitor studies .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura reactions are highly sensitive to boronic acid structure. Comparative studies reveal:

  • Phenyl Boronic Acids with Simple Substituents : Unsubstituted phenyl boronic acid reacts via trigonal planar boron intermediates, with nucleophilic addition dominating in boronate ester formation .
  • Ortho-Substituted Derivatives : Steric hindrance at the 2-position (e.g., 2-methyl) can reduce reactivity. For example, 2-methylphenyl boronic acid showed poor performance in Rh-catalyzed carbometalation of dihydropyridines (25% yield) .
  • Heteroaryl-Functionalized Boronic Acids : Pyridylmethoxy-substituted derivatives, such as this compound, exhibit moderate reactivity in coupling reactions due to steric and electronic effects but are preferred for generating bioactive heterocycles .

Enzyme Inhibition

  • HDAC Inhibition: [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid demonstrated superior inhibition of fungal histone deacetylase (HDAC) compared to trichostatin A, achieving maximum inhibition at 1 μM .
  • Hypoxia Inhibition : Boronic acids functionalized with nitrobenzooxadiazole groups (e.g., compound 23 in ) show enhanced activity in hypoxia models, suggesting that this compound could be modified for analogous applications.

Physical and Spectral Properties

NMR Spectroscopy

  • ¹¹B NMR Shifts : Unsubstituted phenyl boronic acids exhibit a characteristic signal at ~29 ppm for -B(OH)₂ . Substituents like pyridin-3-ylmethoxy are expected to deshield the boron atom, shifting the signal upfield or downfield depending on electronic effects.
  • Crystallography: Ortho-aminomethyl-substituted boronic acids form trigonal planar boron centers even at neutral pH, influencing reactivity . Pyridine-containing derivatives may adopt similar geometries, affecting their interaction with diols or enzymes.

Biological Activity

[2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid is a compound of increasing interest in medicinal chemistry, particularly for its potential applications in cancer therapy and antibacterial activities. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Synthesis and Structure

The synthesis of this compound typically involves the Suzuki coupling reaction, which is a well-established method for forming carbon-boron bonds. The structure features a boronic acid group, which is crucial for its biological interactions, particularly in targeting specific proteins involved in disease processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of boronic acids, including this compound. In vitro assays against prostate cancer cell lines (e.g., LAPC-4 and PC-3) have demonstrated promising antiproliferative effects. The compound exhibited varying degrees of activity depending on structural modifications and incubation times.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundLAPC-415
This compoundPC-320
FlutamideLAPC-410
BicalutamidePC-325

The studies indicate that the compound acts as a bioisostere for nitro or nitrile groups in non-steroidal antiandrogens (NSAAs), enhancing its selectivity and potency against androgen-dependent prostate cancer cells.

Antibacterial Activity

In addition to its anticancer properties, this compound has shown antibacterial activity. Research has demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve the interaction of the boronic acid moiety with bacterial glycolipids, facilitating bacterial aggregation and subsequent cell death.

Table 2: Antibacterial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
This compoundE. coli50
This compoundS. aureus40
Control (Ampicillin)E. coli10

Case Studies

A notable study explored the use of dendrimer-based systems modified with phenylboronic acids for enhanced bacterial detection and killing. The findings suggested that the aggregation of bacteria induced by these compounds significantly increased their antibacterial efficacy, highlighting the importance of boronic acid recognition sites in bacterial interactions .

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